molecular formula C20H21ClFN5O3S2 B4692431 N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE

N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE

Cat. No.: B4692431
M. Wt: 498.0 g/mol
InChI Key: TXBXCRNZQINMMY-UHFFFAOYSA-N
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Description

N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE is a complex organic compound that features a combination of various functional groups, including a pyrazole ring, a piperazine ring, and a thienylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienylsulfonyl group would yield sulfoxides or sulfones, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thienylsulfonyl group, in particular, may enhance its binding affinity to certain targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN5O3S2/c21-16-3-1-4-17(22)15(16)13-26-7-6-18(24-26)23-19(28)14-25-8-10-27(11-9-25)32(29,30)20-5-2-12-31-20/h1-7,12H,8-11,13-14H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBXCRNZQINMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE
Reactant of Route 6
N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE

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